4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide
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Overview
Description
The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is likely a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The “4-chloro” indicates a chlorine atom is attached to the fourth carbon of the benzene ring. The “N-((1-hydroxycyclopentyl)methyl)” suggests a cyclopentyl (a five-membered ring) with a hydroxyl group is attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a chlorine atom and an amide group attached. The amide group would be further substituted with a hydroxycyclopentyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chlorine atom might be replaced by a nucleophile in a nucleophilic aromatic substitution reaction . The hydroxyl group could potentially be involved in reactions typical for alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models . If it’s intended for use in materials science or another field, research could focus on optimizing its properties for those applications .
Properties
IUPAC Name |
4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXTPIJLIPVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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